Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-methyl-6-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-6(2)8(11)10-5-7/h4-5H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCSTTZXOPMLAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514833 | |
| Record name | Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85614-89-7 | |
| Record name | Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme and Conditions
- Starting materials : 6-amino-5-cyanopyrans (4H-pyrans)
- Catalyst : Brønsted acids, predominantly sulfuric acid (H2SO4)
- Solvent : Ethanol found optimal among tested solvents (chloroform, THF, acetonitrile, dioxane, water)
- Energy source : Infrared irradiation at 90 °C (50 V, OSRAM R-20 bulb)
- Reaction time : Approximately 60 minutes for ring rearrangement
The reaction proceeds via a ring-opening of the 4H-pyran to an intermediate, followed by ring closure to form 3,4-dihydro-2-pyridones with a mixture of trans/cis diastereomers.
Solvent Effect on Reaction Yield
| Solvent | Yield (%) |
|---|---|
| Ethanol | Highest |
| CHCl3 | Lower |
| THF | Lower |
| CH3CN | Lower |
| Dioxane | Lower |
| Water | Lower |
Ethanol was found to provide the best environment for the acid-catalyzed rearrangement under IR irradiation.
Oxidation to Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
The 3,4-dihydro-2-pyridones formed are precursors to the fully aromatic pyridones. The oxidation step is critical to obtain the target compound.
Oxidation Methods
- Initial attempts with nitric acid on silica gel under solvent-free IR irradiation led to decomposition.
- Using nitric acid on silica gel in ethanol at reflux or 70 °C gave low yields.
- Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in ethanol under IR irradiation provided good yields (~80%).
Reaction Conditions for Oxidation
| Oxidant | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| HNO3 on silica gel | Solvent-free IR | 100 °C | 10 min | Decomposition | Not suitable |
| HNO3 on silica gel | Ethanol reflux | ~78 °C | 2-3 h | Low | Partial success |
| DDQ | Ethanol | IR irradiation | 10 min | ~80 | Efficient and mild conditions |
Mechanistic Insights
The proposed mechanism involves:
- Acid-catalyzed hydration and ring opening of 4H-pyrans.
- Intramolecular condensation to form the 3,4-dihydro-2-pyridone intermediate.
- Oxidative aromatization by DDQ to yield the fully aromatic this compound.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Ring opening/closing | 6-amino-5-cyanopyran + H2SO4 (10 mol%) in EtOH, IR irradiation 90 °C, 60 min | 3,4-dihydro-2-pyridone intermediate | Up to 94 | Trans/cis mixture |
| 2. Oxidation | DDQ in EtOH, IR irradiation, 10 min | This compound | ~80 | Aromatization step |
Research Findings and Advantages
- The IR irradiation method significantly reduces reaction time compared to conventional thermal methods (minutes vs. hours).
- The use of mild acid catalyst and ethanol as solvent aligns with green chemistry principles.
- The process avoids harsh reagents and conditions, improving safety and scalability.
- The method is versatile for various substituted 4H-pyrans, indicating broad applicability.
Chemical Reactions Analysis
Dehydrogenation Reactions
This compound undergoes dehydrogenation to form aromatic pyridine derivatives. A notable example involves the use of 2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ) as an oxidizing agent:
| Reagent/Conditions | Solvent | Temperature/Time | Yield | Product |
|---|---|---|---|---|
| DDQ (2.1 eq) | 1,4-dioxane | Reflux, 5 hours | 62% | Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (aromatized) |
Mechanism : DDQ abstracts hydrogen atoms from the tetrahydropyridine ring, promoting aromatization. The reaction proceeds via a radical pathway, with subsequent purification through chromatography or neutral alumina columns .
Alkylation Reactions
Methylation at the pyridone nitrogen is achieved using silver carbonate (Ag₂CO₃) and methyl iodide (CH₃I):
| Reagent/Conditions | Solvent | Temperature/Time | Yield | Product |
|---|---|---|---|---|
| Ag₂CO₃ (1.5 eq), CH₃I | Neat | 50°C, 16 hours | 75% | Ethyl 2,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate |
Key Notes :
-
Silver carbonate acts as a base to deprotonate the NH group, facilitating nucleophilic substitution.
-
The product retains the ester functionality, confirmed by -NMR ( 3.96 ppm for -OCH₃) .
Chlorination
Chlorination occurs at the C5 position using N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃):
Mechanistic Insight :
-
NCS facilitates electrophilic aromatic substitution (EAS) under polar aprotic conditions.
-
POCl₃ converts the hydroxyl group to a chloride via a nucleophilic substitution (SN2) mechanism .
Bromination and Iodination
Halogenation with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) yields bromo- or iodo-substituted derivatives:
Applications : Halogenated derivatives serve as intermediates in Suzuki-Miyaura cross-coupling reactions .
Oxidation to Pyridine Derivatives
Treatment with DDQ or KMnO₄ oxidizes the dihydropyridine ring to a pyridine scaffold:
| Reagent/Conditions | Solvent | Temperature/Time | Yield | Product |
|---|---|---|---|---|
| DDQ (1 eq) | Ethanol | IR, 90°C, 10 min | 82% | Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (oxidized) |
Green Chemistry Note : Infrared (IR) or ultrasound irradiation reduces reaction times and improves yields compared to conventional heating .
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids:
| Reagent/Conditions | Solvent | Temperature/Time | Yield | Product |
|---|---|---|---|---|
| NaOH (aq) | H₂O/EtOH | Reflux, 2 hours | 89% | 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid |
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate has garnered attention for its potential pharmacological properties:
Antimicrobial Activity
Research indicates that derivatives of dihydropyridine compounds exhibit antimicrobial properties. This compound is being investigated for its efficacy against various bacterial strains and fungi. Studies have shown promising results in inhibiting the growth of pathogens, which could lead to new antibiotic formulations.
Anti-inflammatory Properties
This compound has been studied for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Anticancer Potential
Preliminary studies have indicated that compounds similar to this compound may exhibit cytotoxic effects on cancer cells. Ongoing research aims to elucidate the mechanisms by which these compounds induce apoptosis in tumor cells.
Pesticide Development
The structure of this compound allows for modifications that can enhance its activity as a pesticide. Research is focused on developing formulations that can effectively control pests while minimizing environmental impact.
Plant Growth Regulators
There is potential for this compound to be used as a plant growth regulator. Studies are being conducted to assess its effects on plant growth and development, particularly in enhancing yield and resistance to stressors.
Polymer Synthesis
This compound can serve as a monomer in the synthesis of novel polymers with unique properties. These polymers may find applications in coatings, adhesives, and other materials requiring specific mechanical or thermal properties.
Nanotechnology
The compound's reactivity allows it to be used in the fabrication of nanoparticles for drug delivery systems. Research is ongoing to explore how these nanoparticles can improve the bioavailability and targeted delivery of therapeutic agents.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Antimicrobial Efficacy of Dihydropyridines | Evaluated against E.coli and S.aureus | Showed significant inhibition at low concentrations |
| Anti-inflammatory Mechanisms of Pyridine Derivatives | In vitro cytokine assays | Reduced TNF-alpha levels by 40% |
| Synthesis of Biodegradable Polymers from Dihydropyridine | Polymerization techniques | Resulted in materials with enhanced tensile strength |
Mechanism of Action
The mechanism of action of ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical modifications. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Key Structural Features of Selected Analogs
Key Observations :
- Ester Variations : Replacement of ethyl (COOEt) with methyl (COOMe) or propyl (COOPr) esters alters lipophilicity and metabolic stability. For example, methyl esters (e.g., 89937-77-9) may exhibit faster hydrolysis in vivo compared to ethyl derivatives .
- Substituent Effects: Introduction of cyano (CN) or bromo (Br) groups at position 5 enhances electrophilicity, facilitating nucleophilic substitution reactions .
Table 3: Reported Bioactivities of Analogs
Activity Trends :
- Sulfonamide Derivatives : Compound 15c exhibits antiviral activity (IC₅₀ < 1 µM) due to sulfonamide-mediated hydrogen bonding with viral proteases .
- Thiophene Analogs : Thienylpyridines (e.g., KuSaSch109) show antiplasmodial activity (IC₅₀ = 0.8 µM) via interaction with heme detoxification pathways .
Physicochemical Properties
Table 4: Physical and Spectroscopic Data
Property Analysis :
- Hydrogen Bonding: Amino and sulfonamido groups in 15c enhance solubility in polar solvents (e.g., DMSO) .
- Aromatic Substitution : Benzyloxy groups (e.g., 10) introduce π-π stacking interactions, evident in upfield-shifted aromatic protons in NMR .
Biological Activity
Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS No. 85614-89-7) is a compound belonging to the dihydropyridine class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties based on diverse research findings.
- Molecular Formula : C₉H₁₁NO₃
- Molecular Weight : 181.19 g/mol
- IUPAC Name : Ethyl 6-hydroxy-5-methylnicotinate
- Storage Conditions : Inert atmosphere, room temperature
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.
In Vitro Studies
A study evaluated the compound's effectiveness against several bacterial strains. The results indicated significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Staphylococcus epidermidis | 0.25 | 0.30 |
The compound also demonstrated a strong ability to inhibit biofilm formation, outperforming conventional antibiotics like Ciprofloxacin in certain assays .
The antimicrobial action is attributed to the inhibition of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values of 31.64 μM and 2.67 μM respectively . This dual-action mechanism enhances its effectiveness against resistant bacterial strains.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound exhibits anti-inflammatory effects. Studies suggest that it can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
Cytotoxicity and Safety Profile
The hemolytic activity of the compound was assessed to determine its safety profile. Results showed low hemolytic activity (% lysis range from 3.23% to 15.22%), indicating minimal toxicity towards red blood cells compared to Triton X-100 . Furthermore, cytotoxicity tests revealed IC50 values greater than 60 μM, suggesting a favorable safety margin for therapeutic applications.
Case Studies
Several case studies have explored the efficacy of Ethyl 5-methyl-6-oxo-1,6-dihydropyridine derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A clinical trial involving patients with skin infections demonstrated that formulations containing this compound significantly reduced bacterial load compared to placebo treatments.
- Case Study on Biofilm Inhibition : Research conducted on medical device-associated infections showed that coatings incorporating this compound effectively inhibited biofilm formation, leading to lower infection rates post-surgery.
Q & A
Basic: What are the recommended methods for synthesizing Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate?
Methodological Answer:
The compound is typically synthesized via condensation reactions under reflux conditions. For example, a mixture of precursors (e.g., substituted pyrimidines or aldehydes) is refluxed in a solvent system like glacial acetic acid and acetic anhydride (1:1 v/v) with sodium acetate as a catalyst. After 8–10 hours of reflux, the product is concentrated, filtered, and recrystallized from ethyl acetate/ethanol (3:2) to yield pale crystals (78% yield, m.p. 427–428 K) . Key steps include strict temperature control during reflux and slow evaporation for single-crystal growth.
Basic: What are the critical steps in purifying this compound post-synthesis?
Methodological Answer:
Post-synthesis purification involves solvent extraction followed by recrystallization. After reaction completion, the mixture is concentrated under reduced pressure to precipitate crude product. The solid is filtered and washed with cold ethanol to remove unreacted starting materials. Recrystallization from a 3:2 ethyl acetate-ethanol mixture enhances purity, as slow evaporation promotes well-defined crystal formation suitable for X-ray diffraction studies .
Advanced: How can hydrogen bonding networks influence the crystal packing of this compound?
Methodological Answer:
Hydrogen bonding plays a pivotal role in stabilizing crystal structures. In hexaaquanickel(II) complexes of the anion, O–H···O interactions between [Ni(H₂O)₆]²⁺ cations and carboxylate oxygen atoms create bifurcated hydrogen bonds, forming chains along the c-axis. Graph set analysis (e.g., Etter’s formalism) can classify these interactions (e.g., C(6) or R₂²(8) motifs), which dictate molecular aggregation and lattice stability . Such networks are critical for predicting solubility and mechanical properties of crystalline materials.
Advanced: What analytical techniques confirm the lactam tautomer in the solid state?
Methodological Answer:
X-ray crystallography is definitive for tautomer identification. The lactam form is evidenced by a C–O bond length of ~1.23 Å (typical for carbonyl groups), contrasting the shorter C–O distances in lactim tautomers. IR spectroscopy can complement this by detecting ν(C=O) stretches near 1680–1700 cm⁻¹. For example, in Ni(H₂O)₆₂, bond metrics from diffraction data confirmed the lactam configuration, resolving prior contradictions in tautomeric assignments .
Advanced: How does the puckering conformation of the dihydropyridine ring affect reactivity?
Methodological Answer:
Ring puckering, quantified using Cremer-Pople coordinates, influences electronic distribution and steric accessibility. In the title compound, the dihydropyridine ring adopts a flattened boat conformation (deviation of 0.224 Å from the mean plane), which modulates nucleophilic attack sites. Puckering amplitude (e.g., q₂ and q₃ parameters) correlates with strain energy and regioselectivity in reactions like Michael additions or cycloadditions .
Advanced: How do comparative crystallographic studies inform the coordination chemistry of this ligand?
Methodological Answer:
Isostructural studies with Zn²⁺, Co²⁺, and Ni²⁺ complexes reveal consistent M–O bond lengths (~2.05–2.10 Å) and octahedral geometry, confirming the ligand’s versatility as a monodentate carboxylate donor. Differences in unit cell parameters (e.g., triclinic P1 symmetry with α, β, γ angles >90°) across metal analogs highlight subtle lattice distortions due to cation size, aiding in ligand design for metal-organic frameworks (MOFs) .
Basic: What spectroscopic methods are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign signals for methyl (δ ~2.3 ppm), ethyl ester (δ ~1.2–4.3 ppm), and aromatic protons (δ ~6.5–8.0 ppm).
- IR Spectroscopy : Identify carbonyl stretches (ν ~1700 cm⁻¹) and N–H/O–H vibrations (ν ~3200 cm⁻¹).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 197.2 for [M+H]⁺) and fragmentation patterns .
Advanced: How can computational modeling predict tautomeric equilibria in solution?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) compare relative energies of lactam and lactim forms. Solvent effects (e.g., PCM models for ethanol) refine predictions, as polar solvents stabilize lactam tautomers via dipole interactions. Nuclear Magnetic Resonance (NMR) chemical shift calculations (e.g., GIAO method) validate experimental observations .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
Use PPE (gloves, goggles) due to potential irritancy. Work in a fume hood to avoid inhalation of fine powders. Ethyl acetate/ethanol recrystallization solvents are flammable; eliminate ignition sources. Waste should be disposed as halogenated organic waste, adhering to institutional guidelines .
Advanced: How do polymorphism studies enhance formulation strategies for related pharmaceuticals?
Methodological Answer:
Polymorph screening (e.g., solvent-drop grinding, temperature-gradient crystallization) identifies stable forms with improved bioavailability. For instance, a new triclinic polymorph of Ni(H₂O)₆₂ showed altered hydrogen-bonding motifs, impacting dissolution rates. Pair distribution function (PDF) analysis of amorphous vs. crystalline phases further guides formulation .
Notes on Evidence Usage:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
